

In-Depth Technical Guide to 3,4-Dihydroxybenzeneacetic Acid-d3: Properties and Applications

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Compound of Interest

Compound Name: 3,4-Dihydroxybenzeneacetic acid-d3

Cat. No.: B12371791

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological relevance of **3,4-Dihydroxybenzeneacetic acid-d3** (DOPAC-d3), a deuterated isotopologue of the major dopamine metabolite, 3,4-Dihydroxybenzeneacetic acid (DOPAC). Given the limited availability of specific data for the d3 variant, this guide also includes data for the non-deuterated (d0) and a pentadeuterated (d5) analogue for comparative purposes.

Core Chemical Properties

The physical and chemical properties of 3,4-Dihydroxybenzeneacetic acid and its deuterated analogues are crucial for their application in research, particularly in analytical chemistry. While specific experimental data for the d3 variant is not readily available in public literature, the properties can be extrapolated from the non-deuterated and other deuterated forms.

Property	3,4-Dihydroxybenzene acetic acid (DOPAC)	3,4-Dihydroxybenzene acetic acid-d5	3,4-Dihydroxybenzene acetic acid-d3
Molecular Formula	C ₈ H ₈ O ₄	C ₈ H ₃ D ₅ O ₄ [1]	C ₈ H ₅ D ₃ O ₄
Molecular Weight	168.15 g/mol [2][3][4]	173.18 g/mol [1][5]	Approx. 171.17 g/mol (calculated)
CAS Number	102-32-9[3][4][6]	60696-39-1[1][5]	Not available
Appearance	White to cream to grey to pale brown to purple-grey solid[1]	Pale Beige to Dark Brown Solid[1]	Not available
Melting Point	127-130 °C[4]	Not available	Not available
Solubility	Water: 50 mg/mL[4], PBS (pH 7.2): ~10 mg/mL[7][8], DMSO: 50 mg/mL[9], DMF: ~1 mg/mL[7][8]	Water (Slightly)[1]	Not available
Storage Conditions	-20°C[7][8][9]	-20°C, Hygroscopic[1]	Not available
Purity	≥98%[3][7][8]	>95%[1]	Not available
Isotopic Purity	Not applicable	>95% by NMR[1]	Not available

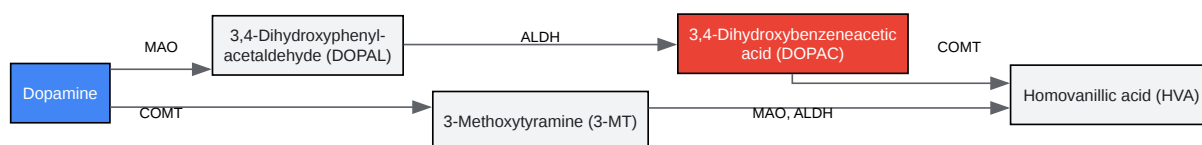
Biological Significance and Role in Dopamine Metabolism

3,4-Dihydroxybenzeneacetic acid (DOPAC) is a primary and essential metabolite of the neurotransmitter dopamine. The metabolic pathway of dopamine is a critical area of study in neuroscience and drug development, particularly for neurodegenerative diseases like Parkinson's disease.

Dopamine is metabolized in the brain through two main enzymatic pathways involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). DOPAC is formed

when dopamine is first oxidized by MAO to 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly converted to DOPAC by aldehyde dehydrogenase (ALDH). Due to its role in this pathway, the quantification of DOPAC is a key indicator of dopamine turnover and the activity of dopaminergic neurons.

Below is a diagram illustrating the metabolic pathway of dopamine, highlighting the formation of DOPAC.



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Dopamine Metabolic Pathway

Experimental Protocols: Use of 3,4-Dihydroxybenzeneacetic acid-d3 as an Internal Standard in LC-MS/MS

Deuterated analogues of endogenous compounds, such as **3,4-Dihydroxybenzeneacetic acid-d3**, are invaluable as internal standards in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the endogenous analyte allows for accurate quantification by correcting for variations in sample preparation and instrument response.

While a specific protocol for DOPAC-d3 is not readily available, the following is a generalized, adaptable protocol for the quantification of DOPAC in biological samples, such as brain tissue homogenate or plasma, using a deuterated internal standard.

1. Preparation of Stock and Working Solutions

- **DOPAC Stock Solution (1 mg/mL):** Accurately weigh 1.0 mg of 3,4-Dihydroxybenzeneacetic acid and dissolve it in 1.0 mL of a suitable solvent (e.g., methanol or DMSO). Vortex until

fully dissolved. Store at -20°C.

- DOPAC-d3 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of **3,4-Dihydroxybenzeneacetic acid-d3** and dissolve it in 1.0 mL of the same solvent. Vortex until fully dissolved. Store at -20°C.
- Working Solutions: Prepare a series of calibration curve working solutions by serially diluting the DOPAC stock solution with a 50:50 mixture of acetonitrile and water. Prepare a working solution of DOPAC-d3 at a concentration of 100 ng/mL by diluting the DOPAC-d3 stock solution with the same diluent.

2. Sample Preparation (Protein Precipitation)

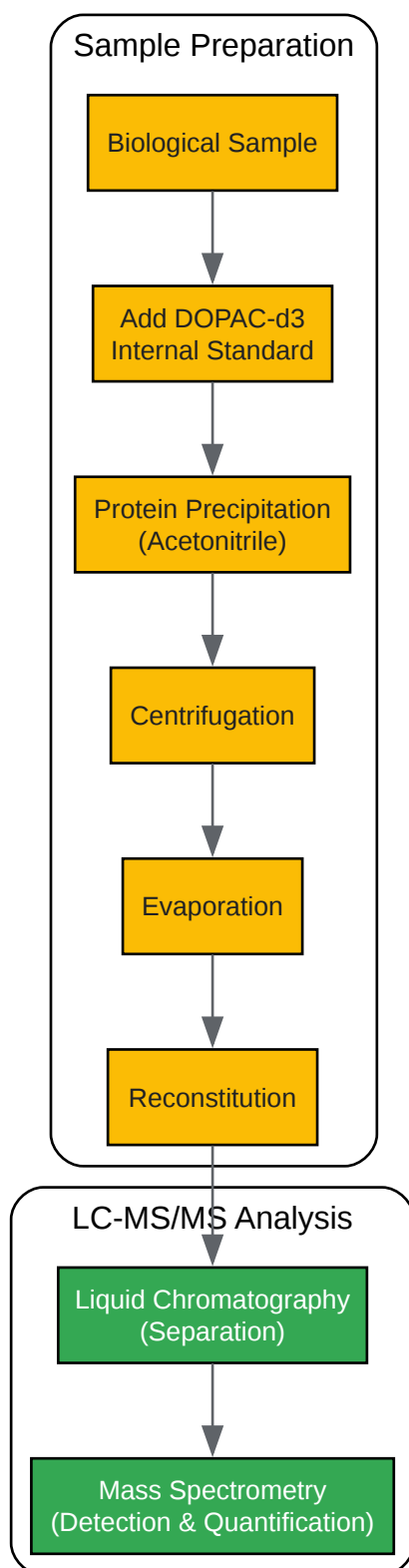
- Pipette 100 µL of the biological sample (e.g., plasma, brain homogenate supernatant) into a microcentrifuge tube.
- Add 10 µL of the 100 ng/mL DOPAC-d3 internal standard working solution and vortex briefly.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% Water with 0.1% formic acid, 5% Acetonitrile with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Method Parameters (Suggested Starting Point)

- LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-10 min (5% B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode with positive or negative electrospray ionization (ESI), depending on which provides better sensitivity for DOPAC. The specific precursor and product ion transitions for both DOPAC and DOPAC-d3 will need to be optimized.

The workflow for a typical quantitative LC-MS/MS experiment utilizing a deuterated internal standard is depicted below.



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LC-MS/MS Experimental Workflow

Conclusion

3,4-Dihydroxybenzeneacetic acid-d3 is a critical tool for researchers in neuroscience and drug development for the accurate quantification of DOPAC, a key biomarker of dopamine metabolism. While specific physical and chemical data for the d3 variant are not widely published, the information available for the non-deuterated and d5-deuterated analogues provides a strong basis for its use. The provided experimental protocol offers a robust starting point for developing highly sensitive and accurate LC-MS/MS methods for the analysis of this important dopamine metabolite.

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